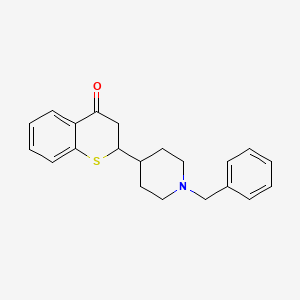

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one

Beschreibung

Eigenschaften

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHOCDNGHEUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von WQ 1 umfasst mehrere wichtige SchritteDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei das Endprodukt durch Hochleistungsflüssigchromatographie (HPLC) auf einen hohen Reinheitsgrad (≥98 %) gereinigt wird .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für WQ 1 nicht weit verbreitet sind, bietet die Synthese der Verbindung im Labor eine Grundlage für die Skalierung auf die industrielle Produktion. Die Verwendung von Batchreaktoren und kontinuierlichen Fließsystemen kann eingesetzt werden, um WQ 1 in größerem Maßstab zu produzieren und so eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WQ 1 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie.

Chemie

In der Chemie wird WQ 1 als Referenzverbindung zur Untersuchung von Sigma-1-Rezeptor-Interaktionen verwendet. Seine hohe Affinität und Selektivität machen es zu einem idealen Kandidaten für die Untersuchung der Bindungseigenschaften und Mechanismen von Sigma-1-Rezeptoren.

Biologie

In der biologischen Forschung wird WQ 1 eingesetzt, um die Rolle von Sigma-1-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen. Es wurde gezeigt, dass es in Tiermodellen das Heißhungeressen selektiv blockiert, ohne eine allgemeine Hemmung der Nahrungsaufnahme zu bewirken, was auf sein Potenzial zur Aufklärung von Essstörungen hinweist.

Medizin

Im medizinischen Bereich wird WQ 1 auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat die Fähigkeit gezeigt, die Proliferation von Brustkrebszellen zu verringern und in multiresistenten Krebszellen einen Zellzyklusarrest und Apoptose zu induzieren. Darüber hinaus konnte gezeigt werden, dass WQ 1 in Tiermodellen die durch Stress induzierte Nahrungsaufnahme reduziert, was auf seine mögliche Verwendung bei der Behandlung von stressbedingten Erkrankungen hindeutet.

Industrie

Im Industriesektor kann WQ 1 bei der Entwicklung neuer Pharmazeutika eingesetzt werden, die auf Sigma-1-Rezeptoren abzielen. Seine hohe Selektivität und Potenz machen es zu einer wertvollen Leitverbindung für die Arzneimittelforschung und -entwicklung.

Wirkmechanismus

WQ 1 entfaltet seine Wirkung, indem es Sigma-1-Rezeptoren antagonisiert, die an verschiedenen zellulären Prozessen beteiligt sind, darunter die Modulation von Ionenkanälen, die Regulierung der Neurotransmitterfreisetzung und das Zellüberleben. Durch die Bindung an Sigma-1-Rezeptoren hemmt WQ 1 deren Aktivität, was zu nachgeschalteten Effekten wie reduzierter Zellproliferation und erhöhter Apoptose in Krebszellen führt. Die an diesen Effekten beteiligten molekularen Ziele und Pfade umfassen den Dopamintransporter und Sigma-2-Rezeptoren, obwohl WQ 1 eine hohe Selektivität für Sigma-1-Rezeptoren zeigt.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Potential Pharmacological Activities

- Neuroprotective Effects : Research indicates that thiochroman derivatives may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antidepressant Activity : Some studies have suggested that compounds similar to 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one may influence serotonin and dopamine pathways, indicating potential antidepressant effects.

Case Studies

- Neuroprotection in Animal Models : A study conducted on rodents demonstrated that administration of thiochroman derivatives led to reduced neuronal loss in models of neurodegeneration, highlighting their protective role against oxidative stress.

- Behavioral Studies : In behavioral assays, compounds derived from thiochroman structures showed significant improvements in depressive-like behaviors compared to control groups.

Biological Research

The compound's unique structure allows it to interact with various biological systems, making it relevant for biological research.

Applications in Drug Design

- Lead Compound Development : this compound serves as a lead compound for synthesizing more potent analogs aimed at specific therapeutic targets.

Case Studies

- Synthesis of Analog Compounds : Research focused on synthesizing analogs of this compound has shown enhanced binding affinity to serotonin receptors, suggesting improved therapeutic profiles.

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited increased efficacy against cancer cell lines, indicating potential anti-cancer properties.

Synthetic Chemistry

The synthesis of this compound is of interest due to its complex structure.

Synthetic Routes

Various synthetic methods have been developed to produce this compound efficiently:

- Piperidine Derivatives : The synthesis often involves the reaction of piperidine derivatives with thiochroman precursors under controlled conditions.

Data Table: Synthetic Methods Comparison

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A | 85% | Reflux in ethanol |

| Method B | 75% | Microwave-assisted synthesis |

| Method C | 90% | One-pot synthesis with catalyst |

Wirkmechanismus

WQ 1 exerts its effects by antagonizing sigma-1 receptors, which are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and cell survival . By binding to sigma-1 receptors, WQ 1 inhibits their activity, leading to downstream effects such as reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved in these effects include the dopamine transporter and sigma-2 receptors, although WQ 1 shows a high selectivity for sigma-1 receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one. Key differences in potency, selectivity, and therapeutic applications are highlighted.

Data Table: Comparative Analysis of Structurally or Functionally Related Compounds

Research Findings and Mechanistic Insights

This compound: Binge Eating Models: At 3–7 mg/kg, it reduced palatable food consumption in calorie-restricted, stressed female rats by >50% . Selectivity: σ1/σ2 selectivity ratios >2500 minimize off-target effects (e.g., dopamine transporter inhibition; DAT pKi = 5.80) . Structural Advantage: The benzylpiperidine group enhances blood-brain barrier penetration compared to simpler thiochromanone derivatives .

1,3-Dioxane Derivative :

- Despite comparable efficacy in binge eating reduction (3–7 mg/kg), its lower σ1/σ2 selectivity (120:1) suggests a higher risk of σ2-mediated side effects .

Compound 18 :

- Demonstrates divergent therapeutic application (anticancer activity) despite structural similarity, underscoring the role of substituents in dictating target engagement .

Biologische Aktivität

2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, a compound with significant pharmacological potential, has been the focus of various studies due to its interaction with the sigma-1 (σ1) receptor. This receptor is implicated in several neurological disorders, making the compound a candidate for therapeutic applications, particularly in binge eating and potentially other psychiatric conditions.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features a thiochroman core linked to a benzylpiperidine moiety. This unique structure is crucial for its biological activity, particularly its affinity for σ1 receptors.

Sigma-1 Receptor Affinity

Research indicates that this compound exhibits high affinity for the σ1 receptor, with a pKi value of approximately 10.28. This affinity suggests that the compound can effectively modulate σ1 receptor activity, which is significant in the context of neuropsychiatric disorders and addiction .

Table 1: Affinity of this compound for Receptors

| Receptor Type | pKi Value | Selectivity Ratio |

|---|---|---|

| σ1 | 10.28 | 29510 (σ1/σ2) |

| DAT | >1 µM | Notably selective |

Effects on Binge Eating

In vivo studies using female rat models of binge eating have shown that the compound significantly reduces binge eating episodes without suppressing overall food intake. This effect highlights the potential of σ1 antagonists in treating eating disorders by modulating dopaminergic pathways without causing general appetite suppression .

The mechanism through which this compound exerts its effects involves several biochemical pathways:

- Receptor Interaction : The compound selectively blocks σ1 receptors, which are involved in various neurobiological processes, including mood regulation and reward pathways.

- Modulation of Neurotransmitter Systems : By influencing the dopaminergic system, this compound may alter the motivational aspects of feeding behavior, particularly under stress or food restriction scenarios .

Study on Chirality and Interaction

A study exploring the chirality of this compound found that both enantiomers displayed high affinity for the σ1 receptor with no significant stereoselectivity observed. This indicates that the spatial arrangement of atoms does not drastically affect binding efficacy but may influence pharmacokinetic properties .

In Silico Studies

Molecular docking simulations have provided insights into how this compound interacts at the molecular level with σ1 receptors. These studies suggest that specific binding interactions are critical for its high selectivity and potency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-Benzylpiperidin-4-yl)thiochroman-4-one, and what challenges arise during purification?

- Methodological Answer : The compound is typically synthesized via amide coupling reactions using precursors like 2-(1-Benzylpiperidin-4-yl)ethylamine and thiochroman-4-one derivatives. For example, hybrid analogs are formed by reacting cinnamic acid derivatives with the ethylamine precursor under coupling agents such as HATU or EDCI . Purification often involves column chromatography and recrystallization, but low yields (e.g., 31–49%) are common due to steric hindrance or side reactions. High-performance liquid chromatography (HPLC) with purity thresholds >94% is recommended for validation .

Q. How is this compound characterized structurally and functionally?

- Methodological Answer : Structural confirmation relies on H and C NMR to verify substituent positions and stereochemistry. Mass spectrometry (HRMS) determines molecular weight accuracy, while melting point analysis (e.g., 108–110°C) assesses crystallinity . Functional characterization includes in vitro bioassays, such as cytotoxicity screens against cancer cell lines, to establish preliminary activity profiles .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yields of this compound derivatives?

- Methodological Answer : Low yields may stem from inefficient coupling or competing side reactions. Optimizing solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1.2 eq. EDCI), and temperature (20–40°C) can enhance efficiency. Parallel synthesis approaches, as seen in quinazoline derivatives, allow rapid screening of conditions . Kinetic studies using LC-MS to monitor intermediate formation are critical for identifying bottlenecks .

Q. What structure-activity relationships (SAR) govern the anticancer activity of thiochroman-4-one derivatives?

- Methodological Answer : Substituents on the thiochroman-4-one core significantly impact activity. For instance, 3-(4-chlorophenyl)-substituted derivatives (e.g., compound 18 in ) show enhanced cytotoxicity compared to unsubstituted analogs, likely due to increased lipophilicity and target binding affinity . Modifications to the benzylpiperidine moiety, such as introducing electron-withdrawing groups, may further modulate selectivity against kinases or apoptosis pathways .

Q. How should researchers address contradictions in reported biological activity data for this compound class?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Standardizing protocols (e.g., NCI-60 screening panels) and validating results across multiple labs can resolve inconsistencies. For example, compound 18 in outperformed melphalan in one study but may require dose-response validation in xenograft models . Meta-analyses of published IC values and molecular docking studies can identify confounding factors like off-target effects .

Q. What role do enzyme-mediated reactions play in the synthesis or metabolic processing of this compound?

- Methodological Answer : Enzymatic pathways (e.g., cytochrome P450) may influence the compound’s metabolic stability. In vitro assays with liver microsomes can identify major metabolites, while engineered enzymes (e.g., immobilized lipases) have been used to resolve stereoisomers during synthesis . Computational models (e.g., molecular dynamics simulations) predict binding interactions with metabolic enzymes, guiding structural modifications to improve pharmacokinetics .

Data Analysis and Experimental Design

Q. What statistical methods are recommended for analyzing dose-response data in anticancer studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., sigmoidal dose-response curves) calculate IC values, with outlier detection via Grubbs’ test. For high-throughput screens, Z-factor analysis ensures assay robustness. Synergy studies (e.g., combination with cisplatin) use the Chou-Talalay method to quantify combinatory indices .

Q. How can researchers validate the purity and stability of this compound under storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via HPLC-UV. Mass balance approaches quantify impurities, while NMR spectroscopy detects hydrolytic byproducts (e.g., benzylpiperidine cleavage). Lyophilization or inert-atmosphere storage in amber vials is advised to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.